molecular formula C9H15N3O2 B15059154 Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B15059154
M. Wt: 197.23 g/mol
InChI Key: CUCMOZXSBKZJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethylamino group and a methyl ester group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(amino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
  • Ethyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate

Uniqueness

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-4-10-8(9(13)14-3)7-5-11-12(2)6-7/h5-6,8,10H,4H2,1-3H3

InChI Key

CUCMOZXSBKZJGP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CN(N=C1)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.